molecular formula C11H24O4Si2 B13957460 Pentanedioic acid, bis(trimethylsilyl) ester CAS No. 55494-07-0

Pentanedioic acid, bis(trimethylsilyl) ester

Cat. No.: B13957460
CAS No.: 55494-07-0
M. Wt: 276.48 g/mol
InChI Key: UWZGPXOJVOOLSG-UHFFFAOYSA-N
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Description

Pentanedioic acid, bis(trimethylsilyl) ester is a chemical compound with the molecular formula C14H32O5Si3. It is commonly used in organic synthesis and serves as a protective group for carboxylic acids. The compound is characterized by its two trimethylsilyl groups attached to the pentanedioic acid backbone, which enhances its stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanedioic acid, bis(trimethylsilyl) ester can be synthesized through the reaction of pentanedioic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, bis(trimethylsilyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pentanedioic acid, bis(trimethylsilyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a protective group for carboxylic acids in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanedioic acid, bis(trimethylsilyl) ester involves the stabilization of carboxylic acids through the formation of trimethylsilyl esters. This stabilization prevents unwanted side reactions and allows for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanedioic acid, bis(trimethylsilyl) ester is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in organic synthesis and various industrial applications .

Properties

CAS No.

55494-07-0

Molecular Formula

C11H24O4Si2

Molecular Weight

276.48 g/mol

IUPAC Name

bis(trimethylsilyl) pentanedioate

InChI

InChI=1S/C11H24O4Si2/c1-16(2,3)14-10(12)8-7-9-11(13)15-17(4,5)6/h7-9H2,1-6H3

InChI Key

UWZGPXOJVOOLSG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CCCC(=O)O[Si](C)(C)C

Origin of Product

United States

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